molecular formula C27H26N4O4S B11649046 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11649046
M. Wt: 502.6 g/mol
InChI Key: RTAGLJPSPWJMEF-UHFFFAOYSA-N
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Description

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylpropan-2-yl group, a phenoxy group, and a pyrimidin-2-ylsulfamoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(2-phenylpropan-2-yl)phenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with 4-(pyrimidin-2-ylsulfamoyl)aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or alcohols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropan-2-yl group may yield phenylacetone or phenylpropanol, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate: Shares a similar phenylpropan-2-yl group but differs in the acrylate moiety.

    Phenylacetone: Contains a phenyl group attached to a propanone moiety, differing in the overall structure and functional groups.

Uniqueness

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of phenylpropan-2-yl, phenoxy, and pyrimidin-2-ylsulfamoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C27H26N4O4S/c1-27(2,20-7-4-3-5-8-20)21-9-13-23(14-10-21)35-19-25(32)30-22-11-15-24(16-12-22)36(33,34)31-26-28-17-6-18-29-26/h3-18H,19H2,1-2H3,(H,30,32)(H,28,29,31)

InChI Key

RTAGLJPSPWJMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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